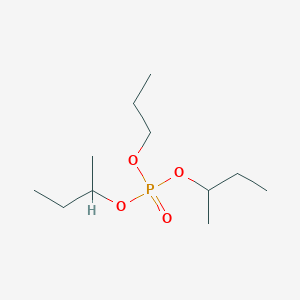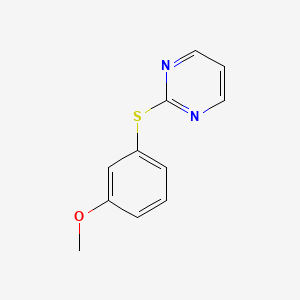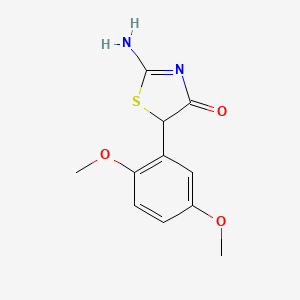![molecular formula C15H13Cl3Si B12582766 Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- CAS No. 215164-98-0](/img/structure/B12582766.png)
Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- is a chemical compound with the molecular formula C15H13Cl3Si It is characterized by the presence of a silane group bonded to a trichloroethyl group, which is further attached to a fluorenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- typically involves the reaction of fluorenyl derivatives with trichlorosilane under controlled conditions. One common method involves the use of a fluorenyl-ethyl halide, which reacts with trichlorosilane in the presence of a catalyst such as a Lewis acid. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings to achieve the desired quality of the compound.
化学反应分析
Types of Reactions
Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The trichloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form silanol derivatives or reduction to form silane derivatives.
Hydrolysis: In the presence of water, the trichloro group can hydrolyze to form silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Hydrolysis: The reaction with water is usually carried out at room temperature, and the rate of hydrolysis can be controlled by adjusting the pH of the solution.
Major Products Formed
Substitution Reactions: Various substituted derivatives of Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]-.
Oxidation and Reduction Reactions: Silanol and silane derivatives.
Hydrolysis: Silanols and hydrochloric acid.
科学研究应用
Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential use in the modification of biomolecules and the development of novel bioconjugates.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
作用机制
The mechanism of action of Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- involves its ability to undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions. The specific pathways involved depend on the nature of the target and the conditions under which the compound is used.
相似化合物的比较
Similar Compounds
- Silane, trichloro[2-(9-methyl-9H-fluoren-9-yl)ethyl]
- Silane, trichloro[2-(9-phenyl-9H-fluoren-9-yl)ethyl]
Comparison
Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- is unique due to the presence of the fluorenyl moiety, which imparts specific electronic and steric properties to the compound. Compared to its analogs, such as Silane, trichloro[2-(9-methyl-9H-fluoren-9-yl)ethyl] and Silane, trichloro[2-(9-phenyl-9H-fluoren-9-yl)ethyl], it exhibits distinct reactivity patterns and potential applications. The fluorenyl group can influence the compound’s stability, reactivity, and interaction with other molecules, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
215164-98-0 |
|---|---|
分子式 |
C15H13Cl3Si |
分子量 |
327.7 g/mol |
IUPAC 名称 |
trichloro-[2-(9H-fluoren-9-yl)ethyl]silane |
InChI |
InChI=1S/C15H13Cl3Si/c16-19(17,18)10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2 |
InChI 键 |
NFQIETPHUFFOQD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC[Si](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12582685.png)
![Acetamide,N-cyclopropyl-2-[(8,9,10,11-tetrahydro-5,9-dimethyl[1]benzothieno[3,2-E]-1,2,4-triazolo[4,3-C]pyrimidin-3-YL)thio]-](/img/structure/B12582687.png)


![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B12582712.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12582719.png)

![(1R,4R,5S,7R)-5-{[tert-Butyl(dimethyl)silyl]oxy}-7-{(3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}bicyclo[2.2.1]heptan-2-one](/img/structure/B12582736.png)
![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]-](/img/structure/B12582739.png)


![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12582767.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol](/img/structure/B12582775.png)

